Cas no 2171205-04-0 ((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid)

(3S)-3-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative featuring an iodinated phenyl group and a butanoic acid side chain. Its key advantages include high reactivity in peptide synthesis due to the iodine substituent, enabling further functionalization via cross-coupling reactions. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), while the stereospecific (S)-configuration maintains chiral integrity. The carboxylic acid moiety enhances solubility in polar solvents, facilitating handling in organic and aqueous media. This compound is particularly valuable for constructing modified peptides or bioconjugates, offering versatility in medicinal chemistry and materials science applications. Its structural features make it suitable for targeted modifications in complex molecular architectures.
(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid structure
2171205-04-0 structure
Product name:(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid
CAS No:2171205-04-0
MF:C26H23IN2O5
MW:570.375699281693
CID:6389523
PubChem ID:165586300

(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid
    • 2171205-04-0
    • EN300-1575792
    • (3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
    • Inchi: 1S/C26H23IN2O5/c1-15(12-24(30)31)28-25(32)16-10-11-23(22(27)13-16)29-26(33)34-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,15,21H,12,14H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t15-/m0/s1
    • InChI Key: MRYJLLWQXZYJBZ-HNNXBMFYSA-N
    • SMILES: IC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H](C)CC(=O)O)=O

Computed Properties

  • Exact Mass: 570.06517g/mol
  • Monoisotopic Mass: 570.06517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 105Ų

(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1575792-10.0g
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
10g
$14487.0 2023-06-04
Enamine
EN300-1575792-1.0g
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
1g
$3368.0 2023-06-04
Enamine
EN300-1575792-50mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1575792-0.25g
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1575792-100mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1575792-5000mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1575792-0.5g
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1575792-0.1g
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1575792-500mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
500mg
$3233.0 2023-09-24
Enamine
EN300-1575792-5.0g
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}butanoic acid
2171205-04-0
5g
$9769.0 2023-06-04

Additional information on (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid

Introduction to (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic Acid (CAS No. 2171205-04-0)

The compound (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid, identified by the CAS registry number 2171205-04-0, is a complex organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an iodophenyl moiety, and a butanoic acid backbone. The presence of these functional groups makes it a versatile molecule with applications in peptide synthesis, drug discovery, and as a potential therapeutic agent.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during chemical reactions. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide bond formation, particularly in solid-phase synthesis. The iodophenyl group, on the other hand, introduces electronic and steric effects that can influence the molecule's reactivity and bioavailability. This makes the compound an interesting candidate for exploring structure-activity relationships (SAR) in drug design.

Recent advancements in chemical synthesis have enabled the precise construction of molecules like (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid. Researchers have employed various strategies, including stereoselective synthesis and catalytic methods, to achieve high yields and enantiomeric purity. These methods are critical for producing compounds with specific stereochemical configurations, which are often essential for biological activity.

In terms of biological applications, this compound has shown promise in modulating enzyme activity and receptor binding. For instance, studies have demonstrated its ability to inhibit certain proteases, making it a potential lead compound for anti-inflammatory or antiviral therapies. Additionally, its unique structure allows for further functionalization, enabling researchers to explore its potential as a scaffold for drug development.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have shed light on its electronic structure and reactivity. These computational approaches complement experimental studies, accelerating the discovery process and reducing costs.

Moreover, the compound's stereochemistry is of particular interest due to its potential impact on pharmacokinetics and pharmacodynamics. The (3S) configuration may influence how the molecule interacts with biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these aspects is crucial for optimizing drug candidates and ensuring their efficacy and safety.

In conclusion, (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}butanoic acid represents a valuable addition to the arsenal of tools available for chemical research and drug development. Its unique structure, combined with advancements in synthetic and computational techniques, positions it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound may pave the way for innovative therapeutic solutions in various disease areas.

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